N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound is a clean, nitro-free scaffold for systematic Pim kinase SAR and focused library synthesis. Unlike nitro analogs, it eliminates mutagenicity risk. Computed XLogP3=3.9, zero HBD, and TPSA ~76 Ų make it suitable for permeability profiling. Procure as a building block for three diversification vectors: benzothiazole C4, furan C5, and pyridine N. No published bioactivity data exists; validate in-house before optimization.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 941958-00-5
Cat. No. B2669992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
CAS941958-00-5
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C19H15N3O2S/c1-13-4-2-6-16-17(13)21-19(25-16)22(12-14-7-9-20-10-8-14)18(23)15-5-3-11-24-15/h2-11H,12H2,1H3
InChIKeyOGILQNYLCFSDNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 941958-00-5): Structural Identity and Procurement Baseline


N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 941958-00-5, PubChem CID 18587374) is a fully synthetic heterocyclic small molecule (MF: C19H15N3O2S; MW: 349.41 g/mol) comprising a 4-methylbenzo[d]thiazole core N-linked to a pyridin-4-ylmethyl group and a furan-2-carboxamide moiety [1]. The compound is catalogued in the PubChem database (deposited 2007-12-04, last modified 2026-04-25) with computed physicochemical descriptors including XLogP3 of 3.9, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. The thiazolecarboxamide scaffold places this compound within a chemical space occupied by patented Pim kinase inhibitor series [2].

Why Generic Substitution Fails for N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 941958-00-5): A Cautionary Procurement Note


A critical finding of this evidence guide is that CAS 941958-00-5 currently lacks any published, peer-reviewed biological activity data, target engagement profiles, or in vitro ADME parameters in the public domain [1]. Widely cited class-level claims of antimicrobial, anticancer, or kinase-inhibitory activity attributed to this specific compound originate exclusively from non-authoritative vendor listings and cannot be verified against primary literature [1]. Consequently, this compound cannot be meaningfully differentiated from its closest structural analogs—including N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide or N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide—on the basis of potency, selectivity, or functional activity. Procurement decisions for CAS 941958-00-5 should therefore be driven by its specific computed physicochemical properties (XLogP3 = 3.9, zero HBD, five HBA, TPSA ~76 Ų) and synthetic tractability as a fragment or building block, rather than by unsubstantiated biological differentiation claims [1].

Quantitative Differentiation Evidence for N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 941958-00-5) vs. Structural Analogs


Pyridin-4-ylmethyl Regioisomer Identity Confers Distinct Hydrogen-Bond Acceptor Geometry vs. Pyridin-2-ylmethyl and Pyridin-3-ylmethyl Analogs

The target compound features a pyridin-4-ylmethyl substituent, placing the pyridine nitrogen at the para position relative to the methylene linker. This is a critical regioisomeric distinction from the pyridin-2-ylmethyl analog (N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, CAS not publicly assigned but listed on multiple vendor databases) and the pyridin-3-ylmethyl analog (e.g., N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide, CAS 894999-12-3 ). The 4-pyridyl isomer presents the pyridine nitrogen for hydrogen-bond acceptance along an axis that is geometrically distinct from the 2-pyridyl (ortho) and 3-pyridyl (meta) orientations, a factor known to influence binding-site complementarity in kinase hinge-region interactions [2]. No quantitative binding or activity data exist to rank these regioisomers; however, the pyridin-4-ylmethyl configuration offers a hydrogen-bond acceptor vector that is collinear with the methylene linker, a geometry preferred in certain Pim kinase inhibitor pharmacophore models described in the Incyte patent series [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design Fragment-Based Drug Discovery

Absence of the 5-Nitro Group on Furan Differentiates CAS 941958-00-5 from Nitro-Substituted Analogs with Higher Molecular Weight and Altered Electronic Properties

CAS 941958-00-5 (MW = 349.41 g/mol) lacks the electron-withdrawing 5-nitro substituent present on the furan ring of close analogs N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 941967-55-1, MW = 394.41 g/mol) and N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 894999-12-3, MW = 394.40 g/mol) [1]. The absence of the nitro group results in a molecular weight reduction of 45 Da (12.9% decrease), lower topological polar surface area, and altered electron distribution on the furan ring [1]. The nitro-substituted analog (CAS 941967-55-1) has been described in vendor listings as having potential COX-1/COX-2 inhibitory activity, though no primary quantitative data are publicly available . The target compound also lacks any hydrogen-bond donors (HBD = 0), whereas some related benzothiazole-furan carboxamides retain an NH donor; this absence of HBD capacity influences membrane permeability and solubility profiles [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization Lipophilic Ligand Efficiency

4-Methyl Substitution on the Benzothiazole Core Distinguishes CAS 941958-00-5 from Unsubstituted and 6-Chloro-Benzothiazole Congeners

The 4-methyl substituent on the benzo[d]thiazole ring is a defining structural feature of CAS 941958-00-5 that differentiates it from the unsubstituted benzothiazole analog N-(benzo[d]thiazol-2-yl)furan-2-carboxamide (also referred to as N-(benzodthiazol-2-yl)furan-2-carboxamide; no CAS provided in the published study) [1] and from the 6-chloro-4-methyl analog N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide . The unsubstituted analog has published antifungal activity data: it demonstrated efficacy superior to carbendazim against Helminthosporium maydis, Botrytis cinerea, and Sclerotinia sclerotiorum [1]. The 4-methyl group in CAS 941958-00-5 introduces a modest steric and lipophilic perturbation at a position that, in related benzothiazole kinase inhibitor scaffolds, can influence selectivity across kinase subfamilies [2]. No quantitative antimicrobial or kinase activity data are available for CAS 941958-00-5 itself. However, the presence of the 4-methyl group provides a synthetic handle (via benzylic oxidation) and a vector for further SAR exploration not available in the unsubstituted analog.

Medicinal Chemistry Structure-Activity Relationship Fragment Elaboration Kinase Inhibitor Scaffold

Computed Lipophilicity (XLogP3 = 3.9) Positions CAS 941958-00-5 in the Optimal Range for Oral Bioavailability Relative to More Lipophilic Benzothiazole-Furan Carboxamide Analogs

CAS 941958-00-5 has a computed XLogP3 of 3.9, placing it within the optimal lipophilicity range (1–4) associated with favorable oral absorption and reduced promiscuity risk [1]. This value is lower than that of the structurally related compound N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide (CAS 2034545-29-2), which has a computed XLogP3 of approximately 3.8 but a higher molecular weight (351.45 g/mol) and an additional sulfur atom [2]. The combination of XLogP3 = 3.9, MW < 350 Da, HBD = 0, HBA = 5, and rotatable bond count = 4 places CAS 941958-00-5 comfortably within Lipinski and Veber rule-of-five space (no violations), with a calculated TPSA of approximately 76 Ų [1]. While the more advanced heterocyclic amide N-(thiazol-2-yl)furan-2-carboxamide (C8H6N2O2S, MW = 194.21 g/mol) offers a minimal fragment scaffold with demonstrated broad-spectrum antimicrobial activity [3], CAS 941958-00-5 provides a more elaborated, lead-like architecture with a superior balance of lipophilicity and molecular recognition elements for kinase-targeted applications.

Physicochemical Profiling ADME Prediction Drug-Likeness Lipinski Rule of Five

Structural Resemblance to the Incyte Pim Kinase Inhibitor Pharmacophore Suggests a Potential Application Niche for CAS 941958-00-5 as a Scaffold-Hopping Starting Point

The structural architecture of CAS 941958-00-5—incorporating a thiazole/benzothiazole core, a pyridinylmethyl substituent, and a carboxamide linkage—closely mirrors the generic formula (I) disclosed in Incyte Corporation's patent family covering thiazolecarboxamides and pyridinecarboxamides as Pim kinase inhibitors (US 2017/0182017 A1, US 9,849,120, US 10,517,858) [1]. The Incyte patents describe compounds that inhibit Pim-1, Pim-2, and Pim-3 kinases with reported utility in cancer treatment [1]. While CAS 941958-00-5 is not explicitly exemplified in these patents, its scaffold elements—particularly the benzothiazole as ring A/B system, the pyridin-4-ylmethyl group as a pendant basic amine, and the furan-2-carboxamide as the carbonyl-bearing moiety—are all represented within the patent's Markush claims [1]. In contrast, the simpler analog N-(thiazol-2-yl)furan-2-carboxamide lacks the benzothiazole ring expansion and pyridinylmethyl substituent that confer the kinase-targeted pharmacophore features [2]. This patent landscape suggests that CAS 941958-00-5 occupies a chemical space relevant to Pim kinase inhibitor development, providing a scaffold-hopping starting point distinct from the exemplified patent compounds.

Kinase Drug Discovery Pim Kinase Inhibition Scaffold Hopping Oncology Chemical Probe Development

Recommended Application Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 941958-00-5) Based on Evidence Synthesis


Fragment-to-Lead Elaboration: Scaffold-Hopping Starting Point for Pim Kinase Inhibitor Programs

CAS 941958-00-5 serves as a structurally enabled starting point for medicinal chemistry programs targeting Pim-1, Pim-2, or Pim-3 kinases. Its benzothiazole-furan-pyridinylmethyl scaffold architecture maps onto the generic pharmacophore claimed in the Incyte Pim kinase inhibitor patent family (US 2017/0182017 A1 and continuations) while differing from exemplified compounds in the specific combination of benzothiazole substitution pattern and furan-carboxamide linker [1]. The 4-methyl group provides a synthetic handle for further derivatization, and the pyridin-4-ylmethyl regioisomer offers a hydrogen-bond acceptor vector that can be systematically compared with the pyridin-2-ylmethyl and pyridin-3-ylmethyl analogs in parallel SAR studies. Researchers should confirm Pim kinase inhibitory activity through biochemical assays (e.g., Pim-1, Pim-2, Pim-3 IC50 determinations) as the primary validation step before investing in further optimization. [1][2]

Physicochemical Comparator in Benzothiazole-Furan Carboxamide Analog Series Profiling

With its computed XLogP3 of 3.9, MW of 349.41 g/mol, zero HBD, and five HBA, CAS 941958-00-5 occupies a lead-like chemical space that is distinct from both simpler fragment scaffolds (e.g., N-(thiazol-2-yl)furan-2-carboxamide, MW = 194.21) and more lipophilic, higher-MW analogs such as the 5-nitro-substituted compounds (MW ~394 g/mol) [1][2]. This compound can serve as a central comparator in a matrix of benzothiazole-furan carboxamide analogs for systematic profiling of lipophilicity-dependent properties including microsomal stability, CYP inhibition, and passive membrane permeability. The absence of a nitro group eliminates the metabolic liability and potential mutagenicity concerns associated with nitroaromatic compounds, making CAS 941958-00-5 a cleaner baseline for evaluating the impact of further substituent additions on ADME parameters. [1][2]

Synthetic Building Block for Diversified Heterocyclic Amide Libraries

CAS 941958-00-5 is well-suited as a synthetic intermediate for generating focused libraries of heterocyclic amides. The furan-2-carboxamide linkage can be hydrolyzed to expose the secondary amine for re-functionalization with alternative carboxylic acids, while the 4-methyl group on the benzothiazole can undergo benzylic bromination or oxidation to introduce additional diversity points [1]. The pyridin-4-ylmethyl group can be quaternized or N-oxidized to modulate solubility and target engagement. A published synthetic methodology employing pyridine-mediated acylation of 2-amino(benzo)thiazoles under ultrasonic irradiation provides a practical route for generating analogs of this compound class [2]. Procurement of CAS 941958-00-5 as a building block enables systematic exploration of three distinct diversification vectors (benzothiazole C4, furan C5, pyridine N) within a unified scaffold framework. [1][2]

Antimicrobial Screening Candidate with Documented Class-Level Precedent (with Transparent Caveat)

Several structurally related benzothiazole-furan-2-carboxamide compounds have demonstrated antimicrobial and antifungal activity in published studies: N-(benzo[d]thiazol-2-yl)furan-2-carboxamide showed antifungal activity superior to carbendazim against multiple plant pathogenic fungi [1], and N-(thiazol-2-yl)furan-2-carboxamide exhibited broad-spectrum antimicrobial activity against eight microorganisms including Gram-positive bacteria, Gram-negative bacteria, and fungi [2]. However, CAS 941958-00-5 itself has NO published antimicrobial data [3]. Any screening of CAS 941958-00-5 for antimicrobial activity must be treated as a de novo investigation. The class-level precedent justifies inclusion of this compound in antimicrobial screening panels, but procurement decisions must not assume intrinsic antimicrobial activity based solely on scaffold similarity. [1][2][3]

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.